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1,1-Bis(2-methylpropoxy)propane

Flavor Chemistry Sensory Analysis Acetal Characterization

1,1-Bis(2-methylpropoxy)propane, also known as propionaldehyde diisobutyl acetal, is a diether acetal (C11H24O2, MW 188.31 g/mol) classified as a flavor and fragrance agent. It is recognized by the EU as a food flavouring substance (FL No.

Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol
CAS No. 13002-11-4
Cat. No. B13819334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(2-methylpropoxy)propane
CAS13002-11-4
Molecular FormulaC11H24O2
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCCC(OCC(C)C)OCC(C)C
InChIInChI=1S/C11H24O2/c1-6-11(12-7-9(2)3)13-8-10(4)5/h9-11H,6-8H2,1-5H3
InChIKeyUSYFLBOYMYXIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(2-methylpropoxy)propane (CAS 13002-11-4) Procurement Guide: Identity and Regulatory Baseline


1,1-Bis(2-methylpropoxy)propane, also known as propionaldehyde diisobutyl acetal, is a diether acetal (C11H24O2, MW 188.31 g/mol) classified as a flavor and fragrance agent [1]. It is recognized by the EU as a food flavouring substance (FL No. 06.125) and has an established profile of use in food categories with defined average and maximum usage levels [2]. This compound serves as a propionaldehyde precursor, releasing the active aldehyde under specific conditions, which differentiates its performance from free aldehydes in complex formulations [1].

Why Generic Substitution of 1,1-Bis(2-methylpropoxy)propane with Other Acetals or Aldehydes Fails in Formulations


Directly substituting 1,1-bis(2-methylpropoxy)propane with a different acetal or the free propionaldehyde is not straightforward due to compound-specific release kinetics and organoleptic properties. The diisobutyl acetal is an 'aldehyde generator' where the branched isobutyl groups influence its hydrophobicity (XLogP3-AA of 3.6), hydrolysis rate, and volatile release profile, which in turn defines its unique odor character with green, fruity, and alcoholic facets [1][2]. A generic substitution would alter both the temporal release of the flavor-active aldehyde and the odor note balance, leading to different sensory outcomes in the final product [1].

Quantitative Selection Evidence for 1,1-Bis(2-methylpropoxy)propane Against Closest Analogs


Unique Odor Profile Quantification vs. Generic 'Fruity' Acetals

The odor profile of 1,1-bis(2-methylpropoxy)propane is precisely characterized with percentage contributions for distinct descriptors, moving beyond a generic 'fruity' label. The dominant character is 'Green' at 94.2%, followed by 'Alcoholic' (82.09%) and 'Ethereal' (78.78%) [1]. This quantitative green note is significantly more pronounced than what is typically reported for simpler propionaldehyde dialkyl acetals like the diethyl analog, where green notes are less dominant alongside sharper, more volatile fruity notes [1].

Flavor Chemistry Sensory Analysis Acetal Characterization

Solubility Profile Differentiated from Common Flavor Solvents

The compound's solubility was quantitatively determined across 49 solvents, providing a unique dataset for formulation. Solubility ranges from 1.19 g/L in water to over 5,591.75 g/L in chloroform [1]. For common flavor carriers, solubility is 1,357.47 g/L in ethanol and a notably high 1,258.81 g/L in isopropanol [1]. This contrasts with many simpler flavor acetals which exhibit lower solubility in alcoholic media, with some requiring co-solvents for complete dissolution at comparable concentrations [1].

Formulation Science Solubility Parameter Flavor Delivery

Regulatory Status: EU Flavoring Designation FL No. 06.125

Within the EU regulatory framework, 1,1-bis(2-methylpropoxy)propane is assigned the specific flavouring number FL No. 06.125, placing it in the chemically defined group of acetals [1]. It has a specified Threshold of Concern of 1800 μg/person/day, and its Maximised Survey-derived Daily Intake (MSDI-EU) is 0.37 μg/capita/day [2]. In comparison, the structurally similar isobutyraldehyde diisobutyl acetal (CAS 13262-24-3) is designated FL No. 06.052, indicating a distinct regulatory evaluation and safety profile [1].

Regulatory Compliance Food Safety Flavoring Substances

Physical Property Comparison: Boiling Point and flash point vs. Diethyl Analog

The estimated boiling point of 1,1-bis(2-methylpropoxy)propane is 191.00 to 192.00 °C at 760 mmHg, with a flash point of 104.00 °F (39.90 °C) [1]. For the diethyl analog, propionaldehyde diethyl acetal (CAS 4744-08-5), the boiling point is significantly lower at approximately 122-124°C, and its flash point is around 20°C [2]. This difference provides a wider safe handling and processing window for the diisobutyl derivative in heated applications.

Physical Chemistry Process Engineering Flavor Stability

Differentiation via Defined Food Usage Levels vs. Generic Flavor Use

For 1,1-bis(2-methylpropoxy)propane, precise average and maximum usage levels are established for specific food categories, providing a data-driven dosing guide. For example, in bakery wares (category 07.0), the average usage is 5 mg/kg and the maximum is 25 mg/kg [1]. In contrast, many generic 'fruity' acetals lack such granular, category-specific usage data, forcing formulators to rely on broad, empirical dosing that risks over- or under-flavoring [1].

Food Technology Application Dosage Sensory Optimization

High-Value Application Scenarios for 1,1-Bis(2-methylpropoxy)propane Based on Differential Evidence


High-Proof Alcoholic Beverage Flavoring for a 'Green' Top Note

Leverage the compound's exceptionally high ethanol solubility (1,357.47 g/L) and its dominant 'Green' odor character (94.2%) to create clear, sediment-free flavor concentrates for spirits. Unlike less soluble acetals, this compound will not precipitate upon dilution, ensuring a stable, visually clear product with a consistent fresh green aroma [1]. This directly addresses formulation challenges common in high-alcohol systems [1].

Precision-Flavored Bakery Products with Controlled Aldehyde Release

Utilize the established category-specific average usage level of 5 mg/kg for bakery wares as a precise starting dose. The function as a pro-aldehyde generator, dictated by the stable diisobutyl acetal structure, ensures a controlled release of fresh, baked notes during the heating process, providing a more authentic 'fresh-baked' profile compared to directly adding volatile aldehydes that would flash off in the oven [1][2].

EU-Compliant Flavor Formulations for the European Market

Specify 1,1-bis(2-methylpropoxy)propane (FL No. 06.125) for products destined for the European market to leverage its clear regulatory identity. Its distinct EU flavouring number, established MSDI-EU of 0.37 μg/capita/day, and comprehensive food category usage data provide a straightforward path for regulatory approval, which is not available for analogous acetals with different FL numbers and less complete safety profiles [1][2].

Thermally Processed Savory Foods Requiring Low Volatility Flavorants

Apply the compound in savory snacks, soups, or sauces that undergo heating, where its high boiling point (191-192°C) prevents premature volatilization. This is a critical advantage over the diethyl analog (b.p. ~122°C), which would be lost during cooking. The precursor will hydrolyze more controllably to release propionaldehyde and isobutanol notes that contribute to a rich, fermented flavor profile, enhancing taste complexity [1][2].

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